Cas no 1999091-11-0 (4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide)

4-(4-Cyclopropyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide is a synthetic organic compound featuring a pyrazole core substituted with a cyclopropyl group and a functionalized butanamide side chain. Its structure combines a heterocyclic moiety with an amide linkage, making it a versatile intermediate in medicinal chemistry and drug discovery. The cyclopropyl group enhances metabolic stability, while the methylamino and amide functionalities contribute to potential bioactivity, particularly in targeting enzyme or receptor interactions. This compound is of interest in the development of small-molecule therapeutics due to its balanced lipophilicity and hydrogen-bonding capacity, which may improve pharmacokinetic properties. Its synthetic accessibility further supports its utility in structure-activity relationship studies.
4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide structure
1999091-11-0 structure
Product name:4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide
CAS No:1999091-11-0
MF:C11H18N4O
MW:222.286821842194
CID:5926667
PubChem ID:165490128

4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide Chemical and Physical Properties

Names and Identifiers

    • 4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide
    • 1999091-11-0
    • EN300-1140571
    • Inchi: 1S/C11H18N4O/c1-13-10(11(12)16)4-5-15-7-9(6-14-15)8-2-3-8/h6-8,10,13H,2-5H2,1H3,(H2,12,16)
    • InChI Key: KLUNCPGWKSVIOA-UHFFFAOYSA-N
    • SMILES: O=C(C(CCN1C=C(C=N1)C1CC1)NC)N

Computed Properties

  • Exact Mass: 222.14806121g/mol
  • Monoisotopic Mass: 222.14806121g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 72.9Ų

4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1140571-10.0g
4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide
1999091-11-0
10g
$7065.0 2023-06-09
Enamine
EN300-1140571-2.5g
4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide
1999091-11-0 95%
2.5g
$2631.0 2023-10-26
Enamine
EN300-1140571-1g
4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide
1999091-11-0 95%
1g
$1343.0 2023-10-26
Enamine
EN300-1140571-10g
4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide
1999091-11-0 95%
10g
$5774.0 2023-10-26
Enamine
EN300-1140571-0.25g
4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide
1999091-11-0 95%
0.25g
$1235.0 2023-10-26
Enamine
EN300-1140571-0.5g
4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide
1999091-11-0 95%
0.5g
$1289.0 2023-10-26
Enamine
EN300-1140571-0.05g
4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide
1999091-11-0 95%
0.05g
$1129.0 2023-10-26
Enamine
EN300-1140571-1.0g
4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide
1999091-11-0
1g
$1643.0 2023-06-09
Enamine
EN300-1140571-0.1g
4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide
1999091-11-0 95%
0.1g
$1183.0 2023-10-26
Enamine
EN300-1140571-5.0g
4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide
1999091-11-0
5g
$4764.0 2023-06-09

Additional information on 4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide

Research Briefing on 4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide (CAS: 1999091-11-0)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the potential of 4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide (CAS: 1999091-11-0) as a promising compound for therapeutic applications. This research briefing aims to provide an overview of the latest studies, methodologies, and findings related to this compound, offering valuable insights for professionals in the field.

The compound 4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide has garnered significant attention due to its unique chemical structure and potential pharmacological properties. Recent studies have focused on its synthesis, characterization, and biological activity, particularly in the context of neurological and metabolic disorders. The presence of the cyclopropyl and pyrazole moieties suggests potential interactions with various biological targets, making it a subject of intense research.

One of the key findings from recent research is the compound's ability to modulate specific neurotransmitter systems, which could have implications for treating conditions such as anxiety and depression. In vitro and in vivo studies have demonstrated its affinity for certain receptor subtypes, although the exact mechanism of action remains under investigation. These findings are supported by detailed pharmacokinetic and pharmacodynamic analyses, which indicate favorable bioavailability and metabolic stability.

Another area of interest is the compound's potential role in metabolic regulation. Preliminary data suggest that 4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide may influence pathways related to glucose homeostasis and lipid metabolism. This has led to exploratory studies in animal models of diabetes and obesity, with early results showing promising effects on insulin sensitivity and adipocyte function.

The synthesis of this compound has also been a focus of recent research, with efforts directed toward optimizing yield and purity. Novel synthetic routes have been developed, leveraging advances in catalytic chemistry and green chemistry principles. These improvements not only enhance the scalability of production but also reduce environmental impact, aligning with the growing emphasis on sustainable pharmaceutical development.

In conclusion, 4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-(methylamino)butanamide represents a compound of significant interest in the chemical biology and medicinal chemistry communities. Its diverse potential applications, coupled with ongoing research into its mechanisms and optimizations, position it as a candidate for future therapeutic development. Continued investigation is warranted to fully elucidate its pharmacological profile and clinical potential.

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